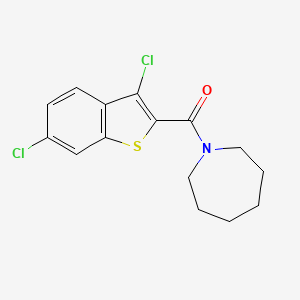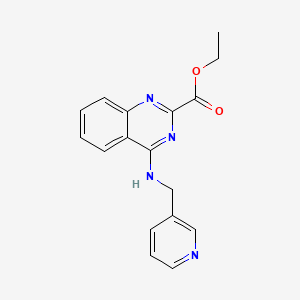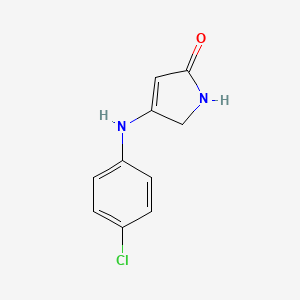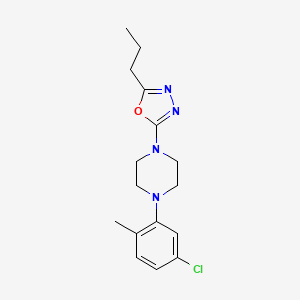
Azepan-1-yl-(3,6-dichloro-1-benzothiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-1-yl-(3,6-dichloro-1-benzothiophen-2-yl)methanone is a chemical compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, attached to the benzothiophene moiety.
Méthodes De Préparation
The synthesis of Azepan-1-yl-(3,6-dichloro-1-benzothiophen-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.
Chlorination: The benzothiophene core is then chlorinated to introduce chlorine atoms at the 3 and 6 positions.
Attachment of the Azepane Ring: The azepane ring is introduced through nucleophilic substitution reactions, where the nitrogen atom of the azepane ring attacks the carbonyl carbon of the benzothiophene derivative.
Final Coupling: The final step involves coupling the azepane-substituted benzothiophene with a methanone group to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
Azepan-1-yl-(3,6-dichloro-1-benzothiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The chlorine atoms in the benzothiophene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
Azepan-1-yl-(3,6-dichloro-1-benzothiophen-2-yl)methanone has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mécanisme D'action
The mechanism of action of Azepan-1-yl-(3,6-dichloro-1-benzothiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Azepan-1-yl-(3,6-dichloro-1-benzothiophen-2-yl)methanone can be compared with other benzothiophene derivatives, such as:
Azepan-1-yl-(3-chloro-1-benzothiophen-2-yl)methanone: This compound has a similar structure but with only one chlorine atom, which may result in different chemical and biological properties.
Azepan-1-yl-(3,6-dichloro-1-benzothiazole-2-yl)methanone: This compound contains a benzothiazole ring instead of a benzothiophene ring, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azepane ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
azepan-1-yl-(3,6-dichloro-1-benzothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NOS/c16-10-5-6-11-12(9-10)20-14(13(11)17)15(19)18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXUZPVUQDNHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-1-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5678943.png)
![9-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5678971.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5678975.png)

![(4S)-N-ethyl-4-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}-1-[(methylthio)acetyl]-L-prolinamide](/img/structure/B5678987.png)
![6-fluoro-2-[(2-pyridin-2-ylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B5678991.png)


![1-methyl-4-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5679016.png)

![(3S,4S)-3-[ethyl(2-pyrazol-1-ylethyl)amino]-4-hydroxy-N-(2-methylphenyl)pyrrolidine-1-carboxamide](/img/structure/B5679038.png)


![ethyl 5-ethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5679053.png)
